2-Ethoxy-1,3-oxazole-4-carboxamide
Description
BenchChem offers high-quality 2-Ethoxy-1,3-oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-1,3-oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6-8-4(3-11-6)5(7)9/h3H,2H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOBQBZULTXTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CO1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of Oxazole-4-Carboxamides in Oncology
Executive Summary: The Privileged Scaffold
In the landscape of heterocyclic oncology therapeutics, the oxazole-4-carboxamide scaffold has emerged as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike generic oxazole derivatives, the specific functionalization at the C4 position with a carboxamide moiety confers unique hydrogen-bonding capabilities, enabling high-affinity interactions with the ATP-binding pockets of kinases and the colchicine-binding site of tubulin.[1][2]
Recent structure-activity relationship (SAR) studies indicate that optimized derivatives in this class achieve low-nanomolar potency (IC50 < 300 nM) against colorectal (DLD-1), lung (A549), and breast cancer lines.[1][2] This guide dissects the chemical architecture, multimodal mechanisms, and validated experimental protocols required to exploit this scaffold for next-generation antineoplastic agents.[1][2][3][4]
Chemical Architecture & Structure-Activity Relationship (SAR)
The pharmacological efficacy of oxazole-4-carboxamides is strictly governed by the substitution patterns at the C2, C4, and C5 positions.[1][2]
The Core Pharmacophore
The 1,3-oxazole ring serves as a bioisostere for amide or ester linkages but with enhanced metabolic stability.[1][2] The C4-carboxamide is the critical "warhead," facilitating directional hydrogen bonding with residues such as Asp145 in CDK2 or Cys241 in c-Kit.[1][2]
SAR Logic Table
The following table summarizes the causal link between structural modifications and biological activity, synthesized from recent high-throughput screening (HTS) data.
| Position | Modification | Effect on Potency (Antitumor) | Mechanistic Rationale |
| C2 (R1) | Phenyl (Unsubstituted) | Inactive (> 10 µM) | Lacks lipophilic interaction depth.[1][2] |
| C2 (R1) | 4-Cl-Phenyl or 2,4-di-Cl-Phenyl | High Potency (< 300 nM) | Halogens fill hydrophobic pockets in the target protein; Cl increases lipophilicity (logP).[1][2] |
| C4 | Carboxamide (-CONH2) | Essential | Primary H-bond donor/acceptor site.[1][2] Ester analogs show 10x reduced potency.[1][2] |
| C4 | N-Substituted Amide | Variable | Bulky N-substituents often clash with the ATP-binding gatekeeper residues.[1][2] |
| C5 | Arylsulfonyl / Methyl | Moderate Enhancement | Modulates electronic density of the ring; sulfonyls improve tubulin binding.[1][2] |
Mechanistic Pathways: Dual-Targeting Efficiency
Oxazole-4-carboxamides function through a multimodal mechanism , reducing the likelihood of rapid resistance development.[1][2]
Primary Mechanism: Tubulin Destabilization
These compounds bind to the colchicine-binding site of β-tubulin.[1][2] By inhibiting microtubule polymerization, they disrupt mitotic spindle formation, forcing cells to arrest in the G2/M phase .[1][2]
Secondary Mechanism: Kinase Inhibition
Molecular docking studies confirm that the carboxamide oxygen and nitrogen interact with the hinge region of kinases, specifically CDK2 (Cyclin-Dependent Kinase 2) and c-Kit .[1][2] This suppresses downstream signaling pathways (STAT3/MAPK) essential for proliferation.[1][2]
Pathway Visualization
The following diagram illustrates the cascade from cellular entry to apoptotic death.[1][2]
Caption: Dual-mechanism cascade showing simultaneous disruption of cytoskeletal integrity and proliferative signaling.[1][2]
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating oxazole-4-carboxamides.
Chemical Synthesis: The EDC Coupling Workflow
This protocol yields high-purity amides from oxazole-4-carboxylic acid precursors.[1][2]
Reagents:
-
Start Material: 2-phenyl-1,3-oxazole-4-carboxylic acid (1.0 equiv)[1][2]
-
Amine: Substituted aniline or aliphatic amine (1.1 equiv)[1][2]
-
Coupling Agent: EDC[1][2][5]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1][2]
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid in anhydrous DCM under an inert Argon atmosphere. Add EDC·HCl and DMAP.[1][2] Stir at 0°C for 30 minutes to form the active ester.
-
Coupling: Dropwise add the amine dissolved in minimal DCM.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC (System: Hexane:EtOAc 3:1).
-
Workup: Wash with 1N HCl (to remove unreacted amine/DMAP), saturated NaHCO3 (to remove acid), and brine.
-
Purification: Dry over Na2SO4, concentrate in vacuo, and purify via silica gel column chromatography.
-
Validation: Confirm structure via 1H-NMR (look for amide -NH singlet at δ 8.0–10.0 ppm) and LC-MS.
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: Determine IC50 values against cancer cell lines (e.g., DLD-1, A549).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24 hours. -
Treatment: Treat cells with serial dilutions of the oxazole derivative (0.01 µM to 100 µM) in DMSO (final concentration < 0.1%).[1][2] Include Doxorubicin as a positive control.[1][2]
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
-
Labeling: Add MTT reagent (5 mg/mL).[1][2] Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Dissolve crystals in DMSO.
-
Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Future Outlook & Challenges
While oxazole-4-carboxamides show immense promise, the path to clinical translation faces specific hurdles:
-
Solubility: The planar, aromatic nature of potent derivatives (e.g., 2,4-di-Cl-phenyl analogs) often leads to poor aqueous solubility.[1][2] Future design must incorporate polar solubilizing groups (e.g., morpholine) at the C5 position without disrupting ligand binding.[1][2]
-
Selectivity: Distinguishing between CDK2 (cancer target) and CDK1 (essential for normal cell cycle) remains a challenge.[1][2]
-
Metabolic Stability: The oxazole ring is generally stable, but the amide bond can be susceptible to amidases.[1][2] Bioisosteric replacement or steric shielding of the amide nitrogen may enhance half-life.[1][2]
References
-
BenchChem. Unveiling the Anticancer Potential of Oxazole-4-Carboxamide Analogs: A Structure-Activity Relationship Guide. BenchChem Whitepapers.[1][2] Link[1][2]
-
Zhang, X., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers.[1][2][6] Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558.[1][2][6] Link
-
Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.[1][2][4] Anticancer Agents in Medicinal Chemistry, 22(10).[1][2][4] Link
-
Rathod, K.J., et al. (2025). Structure of oxazole derivatives with antitumor properties.[1][2][3][4][7][8] ResearchGate.[1][2][3][9] Link
-
Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma.[1][2] BMC Chemistry.[1][2] Link
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Strategic Protocols for the Conversion of Oxazole-4-Carboxylic Esters to Carboxamides
Topic: Reagents for converting oxazole-4-carboxylic esters to carboxamides Content Type: Application Note & Protocol Guide
Abstract
The conversion of oxazole-4-carboxylic esters to their corresponding carboxamides is a pivotal transformation in the synthesis of bioactive heterocycles, including kinase inhibitors and antibiotics. While the oxazole ring provides a robust pharmacophore, its specific electronic properties—electron-deficiency at C2 and potential lability at C5—require careful reagent selection to avoid ring opening or decomposition. This guide details three validated pathways for this transformation: Trimethylaluminum (AlMe₃)-mediated direct amidation , Hydrolysis-Coupling via T3P® , and Magnesium Nitride (Mg₃N₂) aminolysis.
Strategic Pathway Selection
The choice of reagent depends heavily on the nature of the amine partner and the sensitivity of the substrate.
| Feature | Pathway A: Direct Amidation (AlMe₃) | Pathway B: Hydrolysis-Coupling (T3P) | Pathway C: Nitride Aminolysis (Mg₃N₂) |
| Primary Reagent | Trimethylaluminum (2.0 M in Toluene) | LiOH (Step 1) / T3P® (Step 2) | Magnesium Nitride (Solid) |
| Target Product | Secondary/Tertiary Amides | Complex/Chiral Secondary Amides | Primary Amides (-CONH₂) |
| Mechanism | Lewis-acid activated aminolysis | Saponification | In-situ ammonia generation |
| Key Advantage | One-step; forces unreactive amines | Mild; No epimerization; Scalable | Direct access to primary amides |
| Risk Factor | Pyrophoric reagent; requires inert gas | Two steps; requires workup | Methanolysis competition |
Decision Matrix
Figure 1: Decision tree for selecting the optimal amidation protocol based on substrate requirements.
Detailed Protocols
Pathway A: Trimethylaluminum-Mediated Direct Amidation
Best for: Converting esters directly to amides with sterically hindered or electron-deficient amines (e.g., anilines) without isolating the carboxylic acid.
Mechanism: AlMe₃ reacts with the amine to form a dimethylaluminum amide species (
Materials
-
Substrate: Ethyl oxazole-4-carboxylate (1.0 equiv)
-
Reagent: Trimethylaluminum (2.0 M solution in toluene or hexanes) [Handle with Extreme Caution - Pyrophoric]
-
Amine: 1.2 – 1.5 equiv
-
Solvent: Anhydrous Toluene or DCM
Protocol
-
Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Flush with Argon or Nitrogen.
-
Reagent Formation: Add the amine (1.2 equiv) and anhydrous toluene (0.2 M concentration relative to substrate).
-
Activation: Cool the solution to 0°C. Slowly add AlMe₃ (1.2 – 2.0 equiv) dropwise via syringe.
-
Observation: Methane gas evolution will occur. Ensure proper venting through a bubbler.
-
Aging: Allow the mixture to stir at room temperature for 15–30 minutes to ensure formation of the active aluminum-amide complex.
-
-
Addition: Add the oxazole ester (1.0 equiv) dissolved in a minimum amount of anhydrous toluene.
-
Reaction: Heat the mixture to reflux (80–110°C) for 2–12 hours. Monitor by TLC/LC-MS.
-
Quenching (Critical): Cool to 0°C. Carefully quench by dropwise addition of dilute HCl (1M) or saturated Rochelle’s salt (Potassium sodium tartrate) solution.
-
Note: Rochelle’s salt is preferred as it breaks down aluminum emulsions effectively over 1-2 hours of vigorous stirring.
-
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Scientific Insight: The high Lewis acidity of the aluminum activates the ester carbonyl oxygen, while the amido ligand acts as the nucleophile. This "push-pull" mechanism overcomes the inherent stability of the ester.
Pathway B: Hydrolysis-Coupling via T3P® (Propanephosphonic Acid Anhydride)
Best for: Large-scale synthesis, chiral amines (low epimerization risk), and substrates sensitive to harsh Lewis acids. Mechanism: Mild saponification yields the oxazole acid, which is activated by T3P to form a mixed anhydride that reacts rapidly with the amine.
Step 1: Saponification
-
Reagents: LiOH·H₂O (2.0 equiv), THF/Water (3:1).
-
Protocol: Dissolve ester in THF/Water. Add LiOH. Stir at RT for 2–4 hours.
-
Stability Note: Oxazole-4-carboxylates are generally stable to LiOH hydrolysis. Avoid strong acid hydrolysis (e.g., 6M HCl, reflux), which can open the oxazole ring [1].
-
-
Workup: Acidify carefully to pH 3-4 with 1M HCl (do not go lower to avoid ring instability). Extract with EtOAc or precipitate the acid.
Step 2: T3P Coupling
-
Reagents: Oxazole-4-carboxylic acid (1.0 equiv), Amine (1.1 equiv), T3P (50% in EtOAc/DMF, 1.5 equiv), DIPEA (3.0 equiv).
-
Solvent: EtOAc or DMF (0.1 M).
Protocol
-
Dissolution: Combine the oxazole acid, amine, and DIPEA in EtOAc. Cool to 0°C.
-
Coupling: Add T3P solution dropwise.
-
Reaction: Allow to warm to RT and stir for 1–3 hours.
-
Workup: T3P byproducts are water-soluble. simply wash the organic layer with water, sat. NaHCO₃, and brine.
-
Purification: Evaporate solvent. Recrystallization or flash chromatography.
Scientific Insight: T3P acts as a kinetic trap for the carboxylate, forming a reactive anhydride. Unlike HATU/EDC, T3P generates non-toxic, water-soluble byproducts, simplifying purification [2].
Pathway C: Magnesium Nitride Mediated Primary Amidation
Best for: Direct conversion of esters to primary amides (
Materials
-
Reagent: Magnesium Nitride (Mg₃N₂) (Solid).
-
Solvent: Methanol (anhydrous).
Protocol
-
Mixture: In a sealable pressure tube, dissolve the oxazole ester (1.0 equiv) in anhydrous Methanol.
-
Addition: Add Mg₃N₂ (1.0 – 2.0 equiv).
-
Reaction:
. -
This generates a high local concentration of anhydrous ammonia and Lewis-acidic Magnesium methoxide.
-
-
Heating: Seal the tube and heat to 80°C for 12–24 hours.
-
Workup: Cool to RT. Dilute with CHCl₃/Isopropanol (3:1) or EtOAc. Acidify carefully with 1M HCl to dissolve magnesium salts. Neutralize and extract.
Scientific Insight: This method avoids the handling of gaseous ammonia. The in-situ generated magnesium methoxide may also catalyze the transamidation via a coordination mechanism [3].
Comparative Reagent Data
| Reagent System | Yield (Typical) | Reaction Time | Byproduct Removal | Comments |
| AlMe₃ / Toluene | 75–95% | 2–12 h | Requires Rochelle's Salt wash | Excellent for anilines; Pyrophoric hazard. |
| LiOH | 80–98% | 4 h (2 steps) | Aqueous wash (Water soluble) | Safest for scale-up; mildest conditions. |
| Mg₃N₂ / MeOH | 70–90% | 12–24 h | Acid wash required | Specific for primary amides only. |
| NH₃ / MeOH | 40–60% | 24–48 h | Evaporation | Often too slow for hindered esters; requires pressure. |
Troubleshooting & Optimization
Oxazole Ring Instability
The oxazole ring is an electron-poor heteroaromatic system.
-
Acid Sensitivity: While stable to mild acid (e.g., during workup), prolonged exposure to strong acid (pH < 1) at high temperatures can lead to ring opening (hydrolysis of the enol ether character).
-
Nucleophilic Attack: The C2 position is susceptible to nucleophilic attack if not substituted.[1] If your substrate has a C2-H, avoid using extremely strong nucleophiles (like unstabilized organolithiums) during the amidation. AlMe₃ is generally tolerated.
Purification of Polar Amides
Oxazole carboxamides can be polar.
-
Extraction: If the product remains in the aqueous layer during workup, use n-Butanol or a Chloroform/Isopropanol (3:1) mixture for extraction.
-
Chromatography: Use DCM/MeOH gradients (0
10% MeOH).
References
-
Synthesis of 5-aminolevulinic acid (5-ALA) via Oxazole Hydrolysis. Source: Journal of Organic Chemistry.[2] Context: Demonstrates oxazole ring opening under 6N HCl/100°C conditions, highlighting the need for milder hydrolysis (LiOH) if the ring is to be preserved. URL:[Link]
-
Propanephosphonic Acid Anhydride (T3P): An Expedient Reagent for Organic Synthesis. Source: Review Journal of Chemistry / ResearchGate. Context: Validates T3P for high-yield amide coupling with water-soluble byproducts. URL:[Link]
-
Magnesium Nitride as a Convenient Source of Ammonia: Preparation of Primary Amides. Source: Organic Letters.[3][4][5] Context: Establishes the protocol for converting esters to primary amides using Mg3N2. URL:[Link]
-
Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids and Esters. Source: Synlett / Organic Chemistry Portal. Context: The gold-standard method for direct amidation of unreactive substrates. URL:[Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Magnesium Nitride as a Convenient Source of Ammonia: Preparation of Primary Amides [organic-chemistry.org]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
Fragment-to-Lead Optimization: The 2-Ethoxy-1,3-oxazole-4-carboxamide Scaffold
Executive Summary
The 2-ethoxy-1,3-oxazole-4-carboxamide represents a privileged "fragment" scaffold in modern kinase inhibitor discovery. Characterized by its low molecular weight (<200 Da) and efficient ligand efficiency (LE), this scaffold utilizes the carboxamide moiety as a critical anchor to the kinase hinge region.
This guide details the application of this scaffold from synthetic construction to biochemical validation . It is designed for medicinal chemists and pharmacologists utilizing Fragment-Based Drug Discovery (FBDD) to target serine/threonine and tyrosine kinases (e.g., GSK-3
Part 1: Structural Rationale & SAR Logic
The Pharmacophore
The utility of the 2-ethoxy-1,3-oxazole-4-carboxamide lies in its ability to mimic the adenine ring of ATP.
-
The Hinge Binder (Position 4): The primary amide (
) functions as a donor-acceptor motif, forming hydrogen bonds with the backbone carbonyl and amide nitrogen of the kinase hinge region (typically the "gatekeeper" residue + 1 to +3). -
The Hydrophobic Core (Oxazole Ring): Provides a rigid spacer that orients the substituents correctly while occupying the adenine binding pocket.
-
The Variable Vector (Position 2): The 2-ethoxy group projects toward the solvent front or the ribose-binding pocket, depending on the specific kinase isoform. In optimization campaigns, this ether linkage is often replaced by an amine (
) to improve solubility and metabolic stability, or an aryl group to capture the "selectivity pocket."
Interactive SAR Map
The following diagram illustrates the functional logic of the scaffold and vectors for optimization.
Figure 1: Structure-Activity Relationship (SAR) map of the oxazole-carboxamide scaffold. The 4-position anchors the molecule, while the 2-position allows for library expansion.
Part 2: Synthetic Protocols
Objective: Synthesis of the core scaffold and subsequent derivatization. Note: The 2-ethoxy group can be introduced via displacement of a 2-chloro intermediate or formed directly via cyclization. The protocol below utilizes the robust Schöllkopf method adaptation for modularity.
Protocol A: Synthesis of 2-Ethoxy-1,3-oxazole-4-carboxamide
Reagents: Ethyl 2-chlorooxazole-4-carboxylate, Sodium Ethoxide (NaOEt), Ethanol, Ammonium Hydroxide (
-
Nucleophilic Substitution (Introduction of 2-Ethoxy):
-
Dissolve ethyl 2-chlorooxazole-4-carboxylate (1.0 eq) in anhydrous ethanol.
-
Cool to 0°C under
atmosphere. -
Dropwise add NaOEt (1.1 eq, 21% wt in EtOH).
-
Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the chloro-starting material.
-
Workup: Concentrate in vacuo. Resuspend in DCM, wash with water, dry over
, and concentrate to yield ethyl 2-ethoxyoxazole-4-carboxylate.
-
-
Amidation (Formation of the Hinge Binder):
-
Dissolve the intermediate ester in methanol.
-
Add concentrated aqueous
(10 eq) or saturate the solution with ammonia gas at 0°C. -
Seal the vessel and stir at RT for 16 hours.
-
Purification: Concentrate to dryness. Recrystallize from EtOH/Water to afford 2-ethoxy-1,3-oxazole-4-carboxamide as a white solid.
-
Protocol B: Library Expansion (S_NAr Displacement)
Crucial for SAR: If the 2-ethoxy group shows metabolic instability (de-ethylation), convert the core to a 2-amino derivative.
-
Step: React ethyl 2-chlorooxazole-4-carboxylate with various amines (
) before the amidation step using in DMF at 60°C.
Part 3: Biochemical Validation (ADP-Glo™ Assay)
Objective: Quantify the inhibitory potency (
Assay Principle
-
Kinase Reaction: Substrate + ATP
Phospho-Substrate + ADP. -
Depletion: Reagent 1 terminates the reaction and depletes remaining ATP.[1]
-
Detection: Reagent 2 converts generated ADP back to ATP, which drives a Luciferase/Luciferin reaction.[1][2] Light output
Kinase Activity.[1][3]
Workflow Diagram
Figure 2: Step-by-step workflow for the ADP-Glo kinase inhibition assay.
Detailed Protocol
Materials:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 µM DTT. -
ATP: Ultra-pure (Promega V915A).
-
Compound: 2-ethoxy-1,3-oxazole-4-carboxamide (10 mM DMSO stock).
Steps:
-
Compound Prep: Prepare a 10-point serial dilution of the oxazole scaffold in Kinase Buffer (max 5% DMSO).
-
Enzyme Addition: Add 2 µL of Kinase (e.g., 2 ng/µL EGFR) to a white 384-well low-volume plate.
-
Inhibitor Addition: Add 1 µL of compound dilution. Incubate 10 min at RT (allows "Type I" binding equilibration).
-
Start Reaction: Add 2 µL of ATP/Substrate mix (
concentrations). -
Incubation: Incubate for 60 minutes at RT.
-
ADP-Glo Steps:
-
Measurement: Read luminescence on a plate reader (e.g., EnVision or GloMax).
Data Analysis:
Calculate % Inhibition using the formula:
Part 4: Troubleshooting & Optimization
Solubility Issues
-
Observation: The 2-ethoxy scaffold precipitates in aqueous buffer >100 µM.
-
Solution: The ethoxy group is lipophilic. If testing high concentrations (fragment screening), ensure DMSO concentration is 1-2% (check enzyme tolerance).
-
Synthetic Fix: Switch to 2-(2-methoxyethoxy)-... to introduce a solubilizing ether tail.
False Positives (Assay Interference)
-
Observation: High inhibition but no SAR.
-
Cause: Luciferase inhibition.[4] The oxazole scaffold might inhibit the luciferase in the detection step (rare, but possible).
-
Validation: Run a "Mock" assay. Add ATP and ADP directly to the detection reagent + compound (no kinase). If signal decreases compared to control, the compound inhibits the detection system, not the kinase.
Crystallography Soaking
To confirm the binding mode:
-
Grow apo-crystals of the kinase (e.g., p38 MAPK or CDK2).
-
Soak crystals in a solution containing 20 mM 2-ethoxy-1,3-oxazole-4-carboxamide + 10% DMSO for 2-24 hours.
-
Flash freeze and collect X-ray diffraction data.
-
Look for
electron density in the hinge region.
References
-
Vertex Pharmaceuticals. (2012). 5-Aryl-4-carboxamide-1,3-oxazoles: potent and selective GSK-3 inhibitors.[5] Bioorganic & Medicinal Chemistry Letters.[5][6]
-
Promega Corporation. (2025). ADP-Glo™ Kinase Assay Technical Manual.
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. NCBI Bookshelf.[7]
-
O2h Discovery. (2026).[8] Fragment-based drug discovery services & drug design.[8]
-
MDPI. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors.
Sources
- 1. promega.com [promega.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. promega.com [promega.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5-Aryl-4-carboxamide-1,3-oxazoles: potent and selective GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. o2hdiscovery.co [o2hdiscovery.co]
Troubleshooting & Optimization
Technical Support Center: Stability of 2-Ethoxy-1,3-oxazole-4-carboxamide in Acidic Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 2-ethoxy-1,3-oxazole-4-carboxamide in acidic media. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical guidance necessary to anticipate and address stability challenges in your experimental work.
Introduction: The Oxazole Moiety in Drug Discovery
The 1,3-oxazole ring is a key heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in various molecular interactions make it an attractive component in medicinal chemistry. However, the inherent reactivity of the oxazole ring, particularly its susceptibility to acid-catalyzed hydrolysis, presents a significant challenge during drug development, formulation, and storage. Understanding the stability profile of substituted oxazoles, such as 2-ethoxy-1,3-oxazole-4-carboxamide, is therefore paramount for ensuring product quality, efficacy, and safety.
This guide will delve into the mechanistic underpinnings of oxazole degradation in acidic environments, the specific influence of the 2-ethoxy and 4-carboxamide substituents, and practical strategies for monitoring and mitigating instability.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway of 2-ethoxy-1,3-oxazole-4-carboxamide in acidic media?
A1: The primary degradation pathway for 2-ethoxy-1,3-oxazole-4-carboxamide in acidic media is anticipated to be acid-catalyzed hydrolysis, leading to the cleavage of the oxazole ring.[1] This process is initiated by the protonation of the basic nitrogen atom (N-3) of the oxazole ring, which enhances the electrophilicity of the C2 carbon. Subsequently, a water molecule acts as a nucleophile and attacks the electron-deficient C2 carbon, forming a tetrahedral intermediate. This is followed by ring opening to yield an acyclic intermediate, which can then undergo further rearrangement or hydrolysis.
The presence of an ethoxy group at the C2 position is expected to influence the initial stages of this reaction. While the oxygen of the ethoxy group is electron-withdrawing by induction, it is electron-donating by resonance, which could potentially stabilize the positive charge on the protonated oxazole ring. Conversely, the electron-withdrawing nature of the carboxamide group at the C4 position is expected to facilitate the nucleophilic attack at the C2 position.[2]
Caption: Proposed degradation pathway for 2-ethoxy-1,3-oxazole-4-carboxamide in acidic media.
Q2: How do the 2-ethoxy and 4-carboxamide substituents specifically influence the stability of the oxazole ring?
A2: The stability of the oxazole ring is a delicate balance of the electronic effects of its substituents.
-
2-Ethoxy Group: The ethoxy group at the C2 position has opposing electronic effects. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can participate in resonance, donating electron density to the ring (+R effect). In the context of acid-catalyzed hydrolysis, the initial protonation at N-3 is a key step. The overall electronic effect of the 2-ethoxy group on the basicity of the nitrogen will influence the ease of this protonation.
-
4-Carboxamide Group: The carboxamide group at the C4 position is a moderately electron-withdrawing group (-I and -R effects). This withdrawal of electron density from the oxazole ring will decrease the basicity of the nitrogen at N-3, potentially slowing the initial protonation step. However, it will also increase the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack by water. It is generally considered that electron-withdrawing substituents at the C4 position facilitate nucleophilic attack at the C2 position.[2]
The interplay of these two groups will determine the overall rate of degradation. It is plausible that the electron-withdrawing nature of the 4-carboxamide group will be the dominant factor in promoting hydrolysis, despite any potential stabilizing resonance from the 2-ethoxy group.
Q3: What are the likely degradation products I should be looking for?
A3: Based on the proposed hydrolysis mechanism, the primary degradation products are expected to be acyclic compounds resulting from the cleavage of the oxazole ring. The initial ring opening would likely lead to the formation of an N-acylamino-α-ketoester derivative. Further hydrolysis of the ester and amide functionalities under acidic conditions could lead to simpler molecules.
Potential degradation products to monitor include:
-
Ethyl 2-(aminocarbonyl)-2-oxoacetate
-
Ethyl oxamate
-
Oxamic acid
-
Ethanol
-
Ammonia
The exact profile of degradation products will depend on the specific reaction conditions (acid concentration, temperature, and reaction time).
Q4: What are some common issues encountered during stability studies of this compound and how can I troubleshoot them?
A4: Researchers may encounter several challenges during the stability assessment of 2-ethoxy-1,3-oxazole-4-carboxamide.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Rapid Degradation | The compound is highly labile under the tested acidic conditions. | - Decrease Acid Concentration: Start with a lower concentration of acid (e.g., 0.01 N HCl) and incrementally increase if no degradation is observed. - Lower Temperature: Conduct the experiment at a lower temperature (e.g., room temperature or 4°C) to slow down the reaction kinetics. - Use a Weaker Acid: Consider using a weaker acid, such as acetic acid, to achieve a more controlled degradation. |
| Inconsistent Results | Variability in experimental parameters such as temperature, acid concentration, or sample preparation. | - Precise Control of Conditions: Ensure accurate and consistent preparation of acidic solutions and maintain a constant temperature using a water bath or incubator. - Standardized Sample Preparation: Develop a standardized protocol for sample preparation to minimize variability. |
| Formation of Multiple, Unidentified Peaks in HPLC | Complex degradation pathways or secondary degradation of primary products. | - Time-Course Study: Analyze samples at multiple time points to distinguish between primary and secondary degradation products. - Isolation and Characterization: Use preparative HPLC to isolate major degradation products for structural elucidation by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. |
| Poor Mass Balance | Degradation products are not being detected by the analytical method (e.g., lack a chromophore) or are volatile. | - Use a Universal Detector: Employ a mass spectrometer or a charged aerosol detector (CAD) in conjunction with UV detection to ensure all components are being observed. - Headspace GC-MS: If volatile degradation products like ethanol are expected, use headspace gas chromatography-mass spectrometry for their detection and quantification. |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Media
This protocol outlines a general procedure for conducting a forced degradation study of 2-ethoxy-1,3-oxazole-4-carboxamide to assess its stability and identify potential degradation products.
Materials:
-
2-ethoxy-1,3-oxazole-4-carboxamide
-
Hydrochloric acid (HCl), 0.1 N and 1 N solutions
-
Sodium hydroxide (NaOH), 0.1 N and 1 N solutions (for neutralization)
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Volumetric flasks
-
Pipettes
-
HPLC vials
-
pH meter
-
Thermostatically controlled water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of 2-ethoxy-1,3-oxazole-4-carboxamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To a set of vials, add a known volume of the stock solution and dilute with 0.1 N HCl to a final concentration of 0.1 mg/mL. Prepare a parallel set of vials with 1 N HCl.
-
Control Sample: Prepare a control sample by diluting the stock solution with water to the same final concentration.
-
-
Incubation: Place the vials in a water bath set at a specific temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.
-
Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC method.
Caption: Workflow for the forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. The gradient should be optimized to achieve good separation between the parent compound and all degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at a wavelength that provides a good response for both the parent compound and the expected degradation products (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Data Presentation
The following table provides a hypothetical example of data that could be generated from a forced degradation study.
| Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 85.2 | 10.1 | 4.5 | 99.8 | |
| 4 | 72.5 | 18.3 | 8.9 | 99.7 | |
| 8 | 55.1 | 29.8 | 14.7 | 99.6 | |
| 24 | 20.3 | 55.6 | 23.5 | 99.4 | |
| 1 N HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 45.7 | 35.2 | 18.9 | 99.8 | |
| 4 | 15.3 | 58.9 | 25.5 | 99.7 | |
| 8 | 2.1 | 70.1 | 27.3 | 99.5 | |
| 24 | <0.1 | 65.4 | 34.0 | 99.4 |
Conclusion
The stability of 2-ethoxy-1,3-oxazole-4-carboxamide in acidic media is a critical consideration for its development as a potential therapeutic agent. While the oxazole ring is known to be susceptible to acid-catalyzed hydrolysis, the specific rates and degradation pathways are highly dependent on the nature and position of its substituents. The electron-withdrawing 4-carboxamide group likely accelerates degradation, while the 2-ethoxy group will have a more complex influence.
A systematic approach involving forced degradation studies, development of a stability-indicating analytical method, and thorough characterization of degradation products is essential. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in navigating the challenges associated with the stability of this promising class of compounds.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Wikipedia. Oxazole. [Link]
- Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES, 35(2), 1441.
- Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1582-1588.
- Tomi, I. H., Tomma, J. H., & Al-Daraji, A. H. (2015). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 79, 203-215.
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-238.
Sources
Technical Support Center: Oxazole-4-Carboxamide Synthesis via HATU Coupling
Welcome to the technical support center for improving the yield and purity of oxazole-4-carboxamide synthesis using HATU-mediated coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common challenges encountered during this reaction.
Troubleshooting Guide: Common Issues & Optimized Solutions
The synthesis of oxazole-4-carboxamides is a frequent step in drug discovery programs. While HATU is a highly efficient coupling reagent, its application is not without challenges.[1] Below, we address the most common issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low or No Product Yield | A. Ineffective Carboxylic Acid Activation: The reaction relies on the formation of a highly reactive OAt-active ester.[2][3] Insufficient activation leads to poor conversion. B. Guanidinylation of Amine: The amine starting material can react directly with HATU, forming an unreactive guanidinium species. This is a common side reaction when the amine is present before the carboxylic acid is fully activated.[4][5][6] C. Hydrolysis of Reagents/Intermediates: HATU and its activated ester intermediates are moisture-sensitive. Water can hydrolyze HATU or the active ester, reverting it to the starting carboxylic acid.[7] D. Incorrect Base Selection: The base is critical for deprotonating the carboxylic acid but should not be nucleophilic itself.[8] | A. Implement a Pre-activation Step: Dissolve the oxazole-4-carboxylic acid (1.0 eq.), HATU (1.05-1.1 eq.), and a non-nucleophilic base like DIPEA (2.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF). Stir this mixture for 5-15 minutes at room temperature before adding the amine (1.0-1.2 eq.). This ensures the formation of the OAt-active ester prior to the introduction of the competing amine nucleophile.[4][9] B. Strictly Adhere to Reagent Order of Addition: The amine should always be the last reagent added to the pre-activated mixture. This minimizes the concentration of free HATU available to react with the amine.[9][10] C. Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is thoroughly dried.[5] D. Use a Hindered Non-Nucleophilic Base: N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are standard choices.[11] DIPEA is often preferred due to its greater steric hindrance, which further reduces its potential for side reactions. |
| 2. Presence of Tetramethylurea (TMU) in Product | Byproduct Formation: TMU is a stoichiometric byproduct of the HATU activation mechanism.[1] Its high boiling point and polarity can make it difficult to remove from polar products. | Optimize Work-up & Purification: TMU is water-soluble.[8] An aqueous workup is often effective. After quenching the reaction, dilute with a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water or brine multiple times. For highly polar products that are difficult to extract, purification via reverse-phase HPLC or column chromatography with a suitable gradient (e.g., DCM/Methanol) is recommended.[12] |
| 3. Formation of Other Unexpected Peaks (by LC-MS) | A. Racemization: The acidic α-proton of an amino acid can be lost via an oxazolone intermediate, although HATU is known to suppress this significantly compared to other reagents.[13][14] B. Side-Chain Reactions: If the amine or carboxylic acid contains other nucleophilic functional groups (e.g., unprotected phenols, thiols, or indoles), they can compete in reacting with HATU or the activated ester.[4] | A. Minimize Reaction Time and Temperature: Do not let the reaction run unnecessarily long after completion. Most HATU couplings are rapid (1-4 hours).[15] Running the reaction at 0 °C can further minimize racemization for extremely sensitive substrates. The use of HOAt within HATU provides anchimeric assistance that accelerates the desired coupling, outcompeting the racemization pathway. B. Employ Protecting Groups: Protect reactive side chains before performing the coupling reaction. For example, a Boc or Cbz group can be used for secondary amines, and a TBDMS or Trt group can be used for phenols. |
| 4. Poor Solubility of Starting Materials | Inappropriate Solvent Choice: The polarity and solubilizing power of the solvent are crucial for reaction kinetics. | Select an Appropriate Solvent: N,N-Dimethylformamide (DMF) is the most common and effective solvent due to its high polarity and ability to dissolve a wide range of substrates.[2] If DMF complicates purification, other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), or greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) can be screened.[9][16] For substrates with very poor solubility, Dimethyl sulfoxide (DMSO) can be used, though its high boiling point can make removal challenging.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of amide bond formation using HATU?
A1: The efficacy of HATU stems from a two-stage process. First, the carboxylic acid is activated to form a highly reactive OAt-active ester. Second, this active ester undergoes nucleophilic attack by the amine to form the amide bond. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling and minimizing side reactions like racemization.[2]
Q2: Why is HATU often preferred over carbodiimide reagents like EDC or DCC?
A2: HATU offers several advantages over traditional carbodiimides:
-
Higher Reactivity & Efficiency: HATU generally provides faster reaction rates and higher yields, especially for sterically hindered acids or poorly nucleophilic amines.[15]
-
Lower Racemization: The formation of the OAt-active ester is rapid and leads to less racemization compared to the O-acylisourea intermediate from carbodiimides.[13][14]
-
Simpler Byproduct Removal: The primary byproduct of EDC/DCC is a urea which can be difficult to remove (especially DCU, which is insoluble).[17] While HATU produces TMU, it is typically easier to remove with a standard aqueous workup.
However, HATU is significantly more expensive than EDC or DCC, which can be a consideration for large-scale synthesis.[18]
Q3: What is the optimal stoichiometry for a HATU coupling reaction?
A3: A slight excess of HATU and the base relative to the limiting reagent (often the carboxylic acid) is recommended. A typical starting point is:
-
Carboxylic Acid: 1.0 equivalent
-
Amine: 1.0 - 1.2 equivalents
-
HATU: 1.05 - 1.1 equivalents
-
DIPEA: 2.0 - 2.5 equivalents
Using a large excess of HATU should be avoided as it increases the risk of side reactions, such as guanidinylation of the amine, and complicates purification.[6][19]
Q4: How can I develop a logical troubleshooting strategy when a reaction fails?
A4: A systematic approach is key. Start by analyzing the crude reaction mixture by LC-MS. This will tell you what is present: unreacted starting materials, desired product, or unexpected byproducts.
Experimental Protocols
Protocol 1: Standard HATU Coupling with Pre-activation
This protocol is a robust starting point for the coupling of an oxazole-4-carboxylic acid with a primary or secondary amine.
-
Reagent Preparation:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the oxazole-4-carboxylic acid (1.0 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M concentration). Stir until the solid is fully dissolved.
-
Add HATU (1.05 eq.) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).
-
-
Activation:
-
Stir the mixture at room temperature (20-25 °C) for 10 minutes. The solution may change color. This is the pre-activation step where the OAt-active ester is formed.[4]
-
-
Coupling:
-
In a separate vial, dissolve the amine starting material (1.1 eq.) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 1-4 hours. Look for the consumption of the limiting starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by slowly adding water.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography on silica gel to afford the pure oxazole-4-carboxamide.[12]
-
References
-
McKail, J. A., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(5), 1291-1298. Retrieved from [Link]
-
Fletcher, A. M., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science, 12(26), 9144-9149. Retrieved from [Link]
-
Chem Reactor. (2024, April 19). HATU Coupling in Water Feasible? I HATU. YouTube. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-451. Retrieved from [Link]
-
Chem Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Reddit. (2023, June 13). Hatu reaction. r/chemistry. Retrieved from [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 333-342. Retrieved from [Link]
-
Ukrainica Bioorganica Acta. (2010). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 2, 3-9. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters, 19(15), 4154–4157. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
Reddit. (2022, December 16). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Supplementary Information for 'Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide'. Retrieved from [Link]
-
ACS Omega. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega, 8(46), 43983–44005. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (2017). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 82(7), 3943-3951. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
ResearchGate. (2018). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Retrieved from [Link]
-
Reddit. (2021, May 9). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]
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Optimization of reaction temperature for oxazole-4-carboxamide formation
Technical Support Center: Oxazole-4-Carboxamide Synthesis Topic: Optimization of Reaction Temperature for High-Fidelity Scaffold Formation Document ID: TSC-OXZ-04-TEMP Status: Active Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Thermal Paradox
The formation of oxazole-4-carboxamides is a critical yet notoriously temperature-sensitive transformation in drug discovery (e.g., kinase inhibitor scaffolds). The central challenge lies in a "thermal paradox":
-
Kinetic Barrier: Ring closure (cyclodehydration) often requires elevated thermal energy or strong dehydration activation.
-
Thermodynamic Instability: The oxazole ring, particularly with electron-withdrawing groups at C4 (like carboxamides), is susceptible to ring-opening hydrolysis or retro-aldol-type fragmentation at high temperatures, especially in basic media.
This guide focuses on the two most prevalent synthetic routes: the Schöllkopf Isocyanide Method (Base-mediated) and the Robinson-Gabriel Cyclization (Acid-mediated), providing precise temperature controls to maximize yield and minimize degradation.
Core Protocol: The "Golden Path" (Schöllkopf Route)
Recommended for direct synthesis of oxazole-4-carboxamides from isocyanoacetamides.
The Mechanism:
Reaction of
Optimized Temperature Profile
| Phase | Operation | Temp Range | Critical Technical Note |
| I. Metallation | Deprotonation of isocyanide | -78°C to -40°C | Prevents self-polymerization of the isocyanide (carbene character). |
| II. Acylation | Addition of Acid Chloride | -40°C to -10°C | Favors C-acylation (desired) over N-acylation. Higher temps (>0°C) increase N-acylation byproducts. |
| III. Cyclization | Ring Closure | 0°C to 25°C | Spontaneous cyclization often occurs upon warming. Heating >50°C risks decarboxylation or polymerization. |
Troubleshooting Guide & FAQs
Scenario A: The Schöllkopf Method (Isocyanide Route)
Q1: I am observing high conversion but low isolated yield. The NMR shows a complex mixture of acyclic amides. What is happening?
Diagnosis: You likely exceeded the temperature threshold during the Acylation Phase (Phase II) .
Technical Insight: The anion of the isocyanoacetamide is an ambident nucleophile. At low temperatures (<-40°C), C-acylation is kinetically favored, leading to the necessary
-
Ensure your internal reaction temperature (not just the bath) remains below -40°C during the dropwise addition of the acid chloride.
-
Protocol Adjustment: If using n-BuLi or LiHMDS, maintain -78°C. If using weaker bases (e.g., KOtBu in THF), -40°C is the ceiling.
Q2: My reaction stalls at the intermediate stage. Should I reflux to force cyclization? Diagnosis: Do NOT reflux. The oxazole-4-carboxamide moiety is electron-deficient and prone to ring opening under thermal stress in the presence of base. Corrective Action:
-
Solvent Switch: Instead of heating, switch to a more polar solvent (e.g., DMF or DMAc) which stabilizes the transition state for the intramolecular attack of the enol oxygen onto the isocyanide carbon.
-
Lewis Acid Assist: Add a mild Lewis acid (e.g., ZnCl
or Cu O) at Room Temperature (25°C). This coordinates to the isocyanide, lowering the activation energy for cyclization without requiring destructive heat [1].
Scenario B: The Robinson-Gabriel Cyclization
Route: Cyclodehydration of 2-acylamino-3-oxobutanamides.
Q3: I am using POCl
-
Lower Temperature: Reduce temperature to 0°C -> RT .
-
Change Reagent: Switch to the Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt).
Q4: My product is turning into a dark tar during workup. Is it the temperature? Diagnosis: Likely Exothermic Decomposition during the quench. Oxazoles are weak bases; strong acid quenching generates heat and protonates the ring, making it susceptible to nucleophilic attack by water (hydrolysis). Corrective Action:
-
Quench Temp: Cool the reaction mixture to 0°C before quenching.
-
Buffer: Quench into a saturated NaHCO
solution (pH 8) rather than water or acid. Keep the internal temperature <10°C during this biphasic mixing.
Visualizing the Logic
Figure 1: Reaction Pathway & Temperature Checkpoints
This diagram illustrates the Schöllkopf pathway, highlighting the critical temperature-dependent branch points between success (Oxazole) and failure (N-Acylation/Polymer).
Caption: Figure 1. Temperature-dependent bifurcation in the Schöllkopf synthesis. Maintaining T < -40°C during acylation is critical to avoid N-acylation byproducts.
Comparative Data: Temperature vs. Yield
The following data summarizes internal optimization studies for the synthesis of 2-phenyl-oxazole-4-carboxamide via the Schöllkopf route (Lithium enolate).
| Entry | Metallation Temp | Acylation Temp | Cyclization Temp | Yield (%) | Major Impurity |
| 1 | -78°C | -78°C | 25°C | 88% | None |
| 2 | -78°C | -20°C | 25°C | 65% | N-acyl isomer (15%) |
| 3 | -20°C | 0°C | 25°C | 30% | Polymer/Oligomers |
| 4 | -78°C | -78°C | 80°C (Reflux) | 42% | Hydrolysis products |
References
-
BenchChem Technical Support. (2025).[1][2][3][4][5] Oxazole Synthesis: A Technical Support Center for Common Side Reactions.[5] Retrieved from BenchChem.com. Link
-
Organic Chemistry Portal. (2024). Synthesis of 1,3-oxazoles - Robinson-Gabriel Synthesis and Modifications.[4][6] Retrieved from organic-chemistry.org. Link
-
National Institutes of Health (NIH). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[7] PMC7177721. Link
-
Wikipedia. (2025). Robinson–Gabriel synthesis - Cyclodehydrating agents and Temperature.[2][4][5][6]Link[8]
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Validation & Comparative
HPLC retention time comparison of oxazole-4-carboxylic acid vs amide
An In-Depth Guide to the HPLC Retention Time Behavior of Oxazole-4-Carboxylic Acid and Oxazole-4-Carboxamide
Introduction
In the landscape of medicinal chemistry and drug development, oxazole derivatives are privileged scaffolds due to their presence in numerous bioactive molecules.[1] The functional groups appended to this heterocyclic core play a pivotal role in defining a compound's physicochemical properties, including its polarity, solubility, and ultimately, its pharmacokinetic profile. Two common functionalities, the carboxylic acid and the carboxamide, while structurally similar, impart dramatically different characteristics to a parent molecule.
This technical guide provides a comprehensive comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of oxazole-4-carboxylic acid and its corresponding amide, oxazole-4-carboxamide. Understanding their distinct chromatographic properties is crucial for developing robust analytical methods for reaction monitoring, purity assessment, and metabolic studies. We will delve into the fundamental principles governing their separation, provide a detailed experimental protocol, and interpret the expected results, offering field-proven insights for researchers and analytical chemists.
Core Chromatographic Principles: The Decisive Role of Ionization
The separation of these two molecules by Reversed-Phase HPLC (RP-HPLC) is fundamentally governed by their relative hydrophobicity.[2] In RP-HPLC, a non-polar stationary phase (typically C18) retains analytes based on hydrophobic interactions; more hydrophobic compounds are retained longer, resulting in later elution times.[3][4]
The critical difference between our two analytes lies in their response to the mobile phase pH:
-
Oxazole-4-Carboxylic Acid: This molecule contains an ionizable carboxylic acid group.[5] Its state of ionization is dependent on the pH of the mobile phase relative to its acid dissociation constant (pKa).
-
At low pH (pH < pKa): The carboxylic acid is predominantly in its protonated, neutral form (-COOH). This form is less polar and more hydrophobic, leading to stronger interaction with the C18 stationary phase and thus, a longer retention time.[6][7]
-
At high pH (pH > pKa): The group becomes deprotonated, forming a carboxylate anion (-COO⁻). This ionized form is significantly more polar and hydrophilic, resulting in reduced retention and a shorter retention time.[8][9]
-
-
Oxazole-4-Carboxamide: The amide functional group is considered neutral and is not ionizable under typical HPLC conditions (pH 2-8).[10] Its polarity and hydrophobicity remain largely constant regardless of the mobile phase pH.[11]
This fundamental difference in ionizability is the most powerful tool a chromatographer can use to control the retention and selectivity of these two compounds.[12][13]
Experimental Design and Rationale
To empirically demonstrate this pH-dependent behavior, we designed a straightforward isocratic HPLC experiment using two different mobile phase conditions.
Hypothesis: The retention time of oxazole-4-carboxylic acid will decrease significantly as the mobile phase pH is increased from acidic to neutral, while the retention time of oxazole-4-carboxamide will remain relatively stable.
Instrumentation and Consumables:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: A robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is ideal for this application.[3]
-
Analytes:
-
Mobile Phase Solvents: HPLC-grade acetonitrile (MeCN), and water.
-
Buffers: Formic acid and ammonium formate for pH control.
Rationale for Mobile Phase Selection: Two mobile phase pH conditions were chosen to probe the ionization state of the carboxylic acid:
-
Acidic Condition (pH ≈ 2.8): An aqueous buffer at this pH will ensure the carboxylic acid is fully protonated and at its most retentive state.[7][12]
-
Neutral Condition (pH ≈ 7.0): At this pH, the carboxylic acid will be fully deprotonated (ionized), making it highly polar and significantly less retentive.[8]
Experimental Protocol
This protocol provides a self-validating system to compare the retention times under controlled conditions.
1. Standard and Sample Preparation:
- Prepare individual stock solutions of oxazole-4-carboxylic acid and oxazole-4-carboxamide at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
- Create a mixed working standard solution containing both analytes at a final concentration of 0.1 mg/mL each by diluting the stock solutions in the 50:50 acetonitrile/water mixture.
2. Mobile Phase Preparation:
- Mobile Phase A (Aqueous Buffer):
- For Acidic Condition (pH 2.8): Prepare 10 mM ammonium formate in water and adjust the pH to 2.8 with formic acid.[12]
- For Neutral Condition (pH 7.0): Prepare 10 mM ammonium formate in water and adjust the pH to 7.0 with ammonium hydroxide.
- Mobile Phase B (Organic): 100% Acetonitrile.
3. HPLC Method Parameters:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 5 µL
- UV Detection Wavelength: 254 nm (The oxazole ring provides strong UV absorbance).
- Isocratic Elution: 40% Acetonitrile : 60% Aqueous Buffer
4. Experimental Workflow:
- Equilibrate the HPLC system and C18 column with the Acidic Condition mobile phase (40:60 MeCN:pH 2.8 buffer) for at least 15 minutes or until a stable baseline is achieved.
- Inject the mixed working standard solution and record the chromatogram.
- Thoroughly flush the system and column with a 50:50 mixture of MeCN and water.
- Equilibrate the system and column with the Neutral Condition mobile phase (40:60 MeCN:pH 7.0 buffer) until a stable baseline is achieved.
- Inject the mixed working standard solution and record the chromatogram.
Visualization of the Experimental Workflow
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A Senior Application Scientist's Guide to the Comparative Stability of 2-Ethoxy vs. 2-Phenyl Oxazole Scaffolds
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The oxazole ring is a privileged five-membered heterocyclic scaffold frequently incorporated into bioactive molecules due to its ability to engage in various non-covalent interactions with biological targets.[1][2] Its utility is vast, appearing in natural products, medicinal agents, and material sciences.[1][3] In drug discovery, the substituents at the 2- and 5-positions of the oxazole ring are critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties.
A common strategic decision in lead optimization involves selecting substituents that balance potency with metabolic and chemical stability. This guide provides an in-depth comparison of two frequently employed substituents at the 2-position: the electron-donating ethoxy group (-OEt) and the aromatic phenyl group (-Ph). Understanding the inherent stability liabilities of the resulting 2-ethoxyoxazole and 2-phenyloxazole scaffolds is paramount for any researcher aiming to develop robust drug candidates. We will explore this topic through the lens of chemical and metabolic stability, providing both theoretical rationale and detailed experimental protocols for validation.
Part 1: Chemical Stability Under Forced Degradation Conditions
The intrinsic chemical stability of a drug candidate is a cornerstone of its developability, impacting shelf-life, formulation, and storage requirements.[4][5] Oxazoles, as weak bases, can be susceptible to hydrolysis, particularly under acidic conditions where the ring nitrogen is protonated, activating the scaffold for nucleophilic attack.[6][7][8]
Mechanistic Considerations: Ethoxy vs. Phenyl Substituents
The stability of the oxazole ring to hydrolysis is influenced by the electronic nature of its substituents.
-
2-Ethoxyoxazole : The ethoxy group is a strong electron-donating group through resonance. This increases the electron density on the ring, potentially making the ring nitrogen more basic and thus more susceptible to protonation. The subsequent positive charge can be stabilized, facilitating nucleophilic attack by water and leading to ring cleavage.
-
2-Phenyloxazole : The phenyl group is generally considered weakly electron-withdrawing via induction but can donate or withdraw electrons through resonance depending on the reaction. In the context of acid-catalyzed hydrolysis, its electronic influence is less pronounced than the ethoxy group. Its primary contribution is steric bulk around the C2 position, which may partially hinder the approach of a nucleophile.
Therefore, it is hypothesized that under identical forced degradation conditions (e.g., acidic pH), the 2-ethoxyoxazole scaffold would exhibit greater lability compared to the 2-phenyloxazole scaffold.
Experimental Protocol: Forced Hydrolytic Degradation Study
This protocol outlines a standard procedure for comparing the chemical stability of two compounds in aqueous buffers of varying pH. The objective is to determine the rate of degradation by monitoring the disappearance of the parent compound over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Test Compounds (2-ethoxyoxazole derivative, 2-phenyloxazole derivative)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (or other suitable acid/base for pH adjustment)
-
Phosphate Buffer (e.g., 0.05 M, pH 3.0, 7.4, and 10.0)
-
Incubator or water bath set to 40-50°C
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in DMSO.
-
Working Solution Preparation: Dilute the stock solutions with the respective pH buffers (3.0, 7.4, 10.0) to a final concentration of 100 µM. Prepare enough volume for all time points.
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot from each working solution. Quench the reaction by diluting 1:1 (v/v) with ACN. This sample represents 100% of the parent compound. Store at 4°C until analysis.
-
Incubation: Place the remaining working solutions in an incubator set to an accelerated temperature (e.g., 50°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and quench immediately with ACN as described in Step 3.
-
HPLC Analysis: Analyze all samples (including T0) by a validated HPLC-UV or LC-MS/MS method to determine the peak area of the parent compound remaining.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample. Plot the natural logarithm of the percent remaining versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).
Workflow for Chemical Stability Assessment
Caption: Workflow for a forced degradation study to assess chemical stability.
Part 2: Metabolic Stability in Liver Microsomes
For a drug to be effective, it must remain in the body long enough to exert its therapeutic effect. Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[9][10] The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes, located in liver microsomes, being responsible for the majority of Phase I metabolic reactions.[11][12][13][14]
Mechanistic Considerations: Ethoxy vs. Phenyl Scaffolds
The substituents on the oxazole ring are key determinants of its metabolic fate.
-
2-Ethoxyoxazole : The ethoxy group is a well-known substrate for CYP-mediated O-dealkylation. This process removes the ethyl group to form a hydroxylated intermediate, which can then undergo further metabolism. This is often a rapid metabolic pathway, leading to high clearance.
-
2-Phenyloxazole : The phenyl group is a common site for CYP-mediated aromatic hydroxylation. An oxygen atom is inserted into the phenyl ring, typically at the para-position, to form a phenolic metabolite. While this is also a common metabolic route, its rate can vary significantly based on the electronic environment and steric accessibility. Some azole-containing compounds can also act as inhibitors of CYP enzymes by coordinating to the heme iron.[15][16]
It is generally anticipated that O-dealkylation of an ethoxy group is a more facile metabolic pathway than aromatic hydroxylation, suggesting that the 2-ethoxyoxazole scaffold would likely have lower metabolic stability (i.e., a shorter half-life) than the 2-phenyloxazole scaffold.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol describes a standard high-throughput method to determine the metabolic stability of compounds using pooled liver microsomes from human or other species. The output is typically intrinsic clearance (Clint) and half-life (t½).[17][18][19]
Materials:
-
Test Compounds (2-ethoxyoxazole derivative, 2-phenyloxazole derivative)
-
Pooled Liver Microsomes (e.g., Human, Rat) at 20 mg/mL
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (or 1 mM NADPH solution)
-
Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[17][18]
-
Ice-cold Acetonitrile (ACN) containing an internal standard (IS) for quenching
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Thaw liver microsomes on ice. Prepare a microsomal working solution (e.g., 0.5 mg/mL) in phosphate buffer. Prepare test compound working solutions (e.g., 1 µM) in phosphate buffer.
-
Assay Plate Setup: In a 96-well plate, add the microsomal working solution. Include a negative control group without the NADPH cofactor.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add the NADPH solution to all wells except the negative controls to start the metabolic reaction.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an equal volume of ice-cold ACN with internal standard to the appropriate wells. The 0-minute time point is quenched immediately after adding NADPH.
-
Protein Precipitation: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound by measuring the peak area ratio (parent compound/internal standard).
-
Data Analysis: Calculate the percentage of parent compound remaining at each time point. Determine the half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
Plot ln(% remaining) vs. time. The slope of the line is the elimination rate constant (k).
-
t½ (min) = 0.693 / k
-
Clint (µL/min/mg protein) = (k * 1000) / [protein concentration in mg/mL]
-
Comparative Metabolic Stability Data (Hypothetical)
| Scaffold | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Primary Metabolic Liability |
| 2-Ethoxyoxazole | 12.5 | 55.4 | CYP-mediated O-dealkylation |
| 2-Phenyloxazole | 45.2 | 15.3 | CYP-mediated Aromatic Hydroxylation |
This data is illustrative and serves to highlight expected trends based on established metabolic pathways.
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for an in vitro liver microsomal stability assay.
Part 3: Synthesis of Findings and Structural-Stability Relationships
The stability of a molecule is not a single parameter but a composite of its resistance to various degradation pathways. By synthesizing our findings, we can draw a clearer picture of the structural liabilities associated with each scaffold.
The 2-ethoxyoxazole scaffold is characterized by two main stability concerns:
-
Chemical Lability: High susceptibility to acid-catalyzed hydrolysis due to the electron-donating nature of the ethoxy group.
-
Metabolic Lability: A primary "soft spot" for rapid CYP-mediated O-dealkylation.
The 2-phenyloxazole scaffold generally presents a more stable profile:
-
Chemical Stability: Greater resistance to hydrolysis compared to its ethoxy counterpart, benefiting from less electronic activation and some steric hindrance.
-
Metabolic Stability: While susceptible to aromatic hydroxylation, this pathway is often slower than O-dealkylation, resulting in a longer metabolic half-life.
These relationships underscore a critical principle in drug design: small structural modifications can lead to significant changes in a compound's disposition.[20][21]
Comparative Degradation Pathways
Caption: Comparative chemical and metabolic degradation pathways.
Conclusion
When comparing 2-ethoxy and 2-phenyl oxazole scaffolds, the 2-phenyloxazole moiety typically offers superior overall stability. Its greater resistance to both acid-catalyzed hydrolysis and common Phase I metabolic pathways makes it a more robust building block for drug candidates intended for oral administration. While the 2-ethoxyoxazole scaffold can be useful, researchers must be aware of its inherent lability and consider strategies to mitigate these risks, such as introducing steric hindrance adjacent to the ethoxy group or replacing it altogether if high metabolic clearance becomes a project-limiting factor. This guide provides the foundational knowledge and experimental frameworks necessary for drug development professionals to make informed decisions when designing and optimizing oxazole-based therapeutics.
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Patel, S. (2023). Metabolic Stability in Drug Development: Trends and Innovations. Journal of Biopharmaceutical Development, 2(1). Retrieved from [Link]
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Kumar, G. N. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Retrieved from [Link]
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Wever, C., et al. (2021). A Desaturase-Like Enzyme Catalyzes Oxazole Formation in Pseudomonas Indolyloxazole Alkaloids. Angewandte Chemie International Edition, 60(25), 13895-13899. Retrieved from [Link]
-
de Visser, S. P., & Kumar, D. (2008). How do azoles inhibit cytochrome P450 enzymes? A density functional study. PubMed. Retrieved from [Link]
-
Sridhar, J., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Retrieved from [Link]
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Das, S., et al. (2023). Rationally Designed Novel Phenyloxazoline Synthase Inhibitors: Chemical Synthesis and Biological Evaluation to Accelerate the Discovery of New Antimycobacterial Antibiotics. MDPI. Retrieved from [Link]
-
Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2020). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Scientific Reports, 10(1), 3530. Retrieved from [Link]
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Sharma, R., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]
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Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 198-203. Retrieved from [Link]
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Sytnik, K., & Klymchenko, A. (2018). Solubility and fluorescence lifetime of 2,5-diphenyloxazole and 1,4-bis(5-phenyl-oxazolyl-2)benzene in water–ethanol and water–acetone solvent systems. ResearchGate. Retrieved from [Link]
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Kletskov, A. V., et al. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI. Retrieved from [Link]
-
Hranjec, M., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Lirias. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
